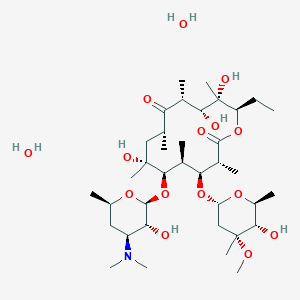
N-(Ethoxycarbonyl)thiopropionamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-propanethioylcarbamate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique structure and properties, which make it a subject of interest for scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
Ethyl N-propanethioylcarbamate has a wide range of scientific research applications. It is utilized in drug development, material synthesis, and biological investigations. In chemistry, it serves as a precursor for synthesizing other compounds. In biology, it is used to study various biochemical pathways and interactions. In medicine, it has potential applications in developing new therapeutic agents. In industry, it is used in the production of specialized materials and chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl N-propanethioylcarbamate can be synthesized through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere, allowing the products to precipitate out from the reaction mixture and be obtained in high purity by filtration . Another method involves using tetrahydrofuran as a solvent and isocyanate as a raw material, reacting for 8-12 hours at 40-45°C under the effect of a Reformatsky reagent (zinc bromide-based ethyl acetate) .
Industrial Production Methods: The industrial production of Ethyl N-propanethioylcarbamate typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl N-propanethioylcarbamate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of Ethyl N-propanethioylcarbamate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.
Major Products Formed: The major products formed from the reactions of Ethyl N-propanethioylcarbamate depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds with enhanced properties for specific applications.
Wirkmechanismus
The mechanism of action of Ethyl N-propanethioylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways . The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-propanethioylcarbamate can be compared with other similar compounds, such as ethyl carbamate and other esters. These compounds share some structural similarities but differ in their chemical properties and applications . Ethyl N-propanethioylcarbamate is unique due to its specific structure, which imparts distinct properties and makes it suitable for specialized applications.
List of Similar Compounds:- Ethyl carbamate
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
These compounds are often used in similar applications but may have different reactivity and properties based on their structure.
Eigenschaften
IUPAC Name |
ethyl N-propanethioylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-3-5(10)7-6(8)9-4-2/h3-4H2,1-2H3,(H,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKMJBWLRLQYTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)NC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394706 |
Source


|
| Record name | Ethyl N-propanethioylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59812-12-3 |
Source


|
| Record name | Ethyl N-propanethioylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
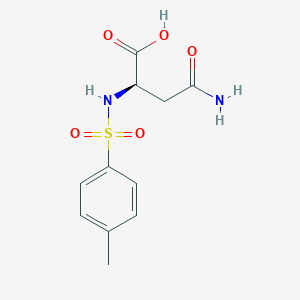


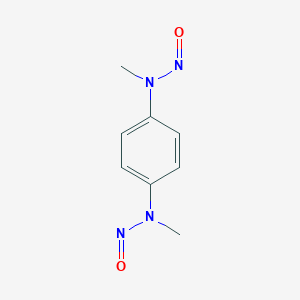
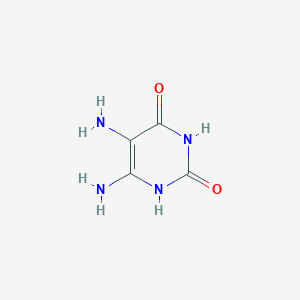

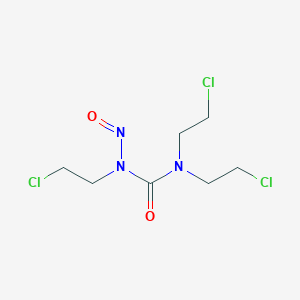



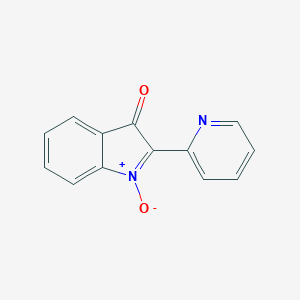
![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)
